N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide
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Overview
Description
This compound is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with a hydroxymethyl group and a sulfanyl group linked to a methylphenyl group. The imidazole ring is also linked to an acetamide group substituted with a chlorophenylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the acetamide group, and the various substituents. The presence of the chloro, hydroxymethyl, and sulfanyl groups would likely have significant effects on the compound’s physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloro, hydroxymethyl, and sulfanyl groups, for example, would likely make the compound polar and could affect its solubility in various solvents .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use. If it is intended to be used as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(4-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-15-2-4-17(5-3-15)14-28-21-24-11-19(13-26)25(21)12-20(27)23-10-16-6-8-18(22)9-7-16/h2-9,11,26H,10,12-14H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDWXDCOTAEGGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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